4-Bromo-5-methylpyrimidin-2-amine
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Overview
Description
4-Bromo-5-methylpyrimidin-2-amine is an organic compound with the molecular formula C5H6BrN3. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The presence of bromine and methyl groups on the pyrimidine ring makes this compound particularly interesting for various chemical reactions and applications in scientific research.
Mechanism of Action
Target of Action
4-Bromo-5-methylpyrimidin-2-amine is a derivative of pyrimidine, a privileged scaffold that plays a vital role in various biological procedures as well as in cancer pathogenesis . Due to its resemblance in structure with the nucleotide base pair of DNA and RNA, it is recognized as a valuable compound in the treatment of cancer .
Mode of Action
Many pyrimidine derivatives have been found to upregulate the expression of p-53, downregulate the expression of caspase-3, lead to cell cycle arrest, and further apoptosis leading to cancer cell destruction .
Biochemical Pathways
Pyrimidine derivatives are known to interact with dna and rna due to their structural resemblance to nucleotide base pairs . This interaction can affect various biochemical pathways, particularly those involved in cell growth and proliferation.
Result of Action
Based on the known effects of similar pyrimidine derivatives, it may lead to cell cycle arrest and apoptosis, resulting in the destruction of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-5-methylpyrimidin-2-amine typically involves the bromination of 5-methylpyrimidin-2-amine. One common method is the direct bromination using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as using continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can also enhance the yield and purity of the compound.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-5-methylpyrimidin-2-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Coupling Reactions: The compound can participate in Suzuki or Heck coupling reactions to form carbon-carbon bonds with aryl or vinyl groups.
Oxidation and Reduction Reactions: The methyl group can be oxidized to a carboxylic acid or reduced to an alkane.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and sodium alkoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Coupling Reactions: Palladium catalysts such as palladium acetate or palladium on carbon are used along with bases like potassium carbonate or cesium carbonate. The reactions are usually performed in solvents like toluene or ethanol under an inert atmosphere.
Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation, while reducing agents like lithium aluminum hydride or sodium borohydride are used for reduction.
Major Products Formed
Substitution Reactions: Products include 4-amino-5-methylpyrimidin-2-amine, 4-thio-5-methylpyrimidin-2-amine, and 4-alkoxy-5-methylpyrimidin-2-amine.
Coupling Reactions: Products include various aryl or vinyl derivatives of 5-methylpyrimidin-2-amine.
Oxidation and Reduction Reactions: Products include 4-bromo-5-carboxypyrimidin-2-amine and 4-bromo-5-ethylpyrimidin-2-amine.
Scientific Research Applications
4-Bromo-5-methylpyrimidin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of drugs targeting specific enzymes or receptors.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-5-methylpyridin-2-amine
- 4-Bromo-5-methylpyrimidin-2-ol
- 4-Bromo-5-methylpyrimidin-2-thiol
Uniqueness
4-Bromo-5-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, binding affinities, and selectivity towards biological targets.
Properties
IUPAC Name |
4-bromo-5-methylpyrimidin-2-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6BrN3/c1-3-2-8-5(7)9-4(3)6/h2H,1H3,(H2,7,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMSFHUGSSXBBPS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1Br)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6BrN3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20680984 |
Source
|
Record name | 4-Bromo-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.03 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1245643-74-6 |
Source
|
Record name | 2-Pyrimidinamine, 4-bromo-5-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1245643-74-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Bromo-5-methylpyrimidin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20680984 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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